REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][C:7]([Br:11])=[C:6]([F:12])[CH:5]=1)=[O:3].[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16].[H-].[Na+]>>[Br:11][C:7]1[C:6]([F:12])=[CH:5][C:4]([C:2]([CH2:1][C:13]([O:14][CH2:15][CH3:16])=[O:17])=[O:3])=[C:9]([F:10])[CH:8]=1 |f:2.3|
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Name
|
|
Quantity
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18 g
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Type
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reactant
|
Smiles
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CC(=O)C1=CC(=C(C=C1F)Br)F
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Name
|
|
Quantity
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233 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)=O
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Name
|
|
Quantity
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6.4 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
ice
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Quantity
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700 mL
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Type
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solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice-bath
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ether
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Type
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WASH
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Details
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the ether extracts were washed with sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
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The residue was distilled
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Type
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CUSTOM
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Details
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collecting the material (15.33 g) boiling at 85°-135° C. (0.05 mm)
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Type
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CUSTOM
|
Details
|
The latter material was chromatographed on 185 g silica gel (Kieselgel 60)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)CC(=O)OCC)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |